N-Benzyl-1,3-benzothiazol-2-amine N-Benzyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 21816-82-0
VCID: VC2320113
InChI: InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol

N-Benzyl-1,3-benzothiazol-2-amine

CAS No.: 21816-82-0

Cat. No.: VC2320113

Molecular Formula: C14H12N2S

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1,3-benzothiazol-2-amine - 21816-82-0

Specification

CAS No. 21816-82-0
Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
IUPAC Name N-benzyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16)
Standard InChI Key WCTMSMWBZPBBIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2
Canonical SMILES C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2

Introduction

PropertyValue
CAS Number21816-82-0
Molecular FormulaC₁₄H₁₂N₂S
Molecular Weight240.33 g/mol
Physical StateSolid
Standard Purity≥95.0%
Storage ConditionAmbient
Primary UseLaboratory research

Chemical Structure and Characterization

N-Benzyl-1,3-benzothiazol-2-amine features a benzothiazole core with a benzyl group attached to the nitrogen at the 2-position. The benzothiazole nucleus consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure with distinct chemical properties. This specific arrangement contributes to the compound's ability to interact with various biological targets, particularly enzymes involved in bacterial functions and potentially cancer pathways.

The structural characteristics of this compound can be compared with related benzothiazole derivatives to understand structure-activity relationships. For instance, N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine contains additional methyl groups at positions 4 and 7 of the benzothiazole ring, which may enhance its lipophilicity and alter its biological activity profile. Similarly, N-benzyl-6-methoxy-1,3-benzothiazol-2-amine contains a methoxy group at position 6, which introduces different electronic properties to the molecule .

Table 2.1: Comparison of N-Benzyl-1,3-benzothiazol-2-amine with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DifferencesCAS Number
N-Benzyl-1,3-benzothiazol-2-amineC₁₄H₁₂N₂S240.33Base structure21816-82-0
N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amineC₁₆H₁₆N₂S268.4Methyl groups at positions 4 and 71177308-63-2
N-benzyl-6-methoxy-1,3-benzothiazol-2-amineC₁₅H₁₄N₂OS270.35Methoxy group at position 616763-01-2
2-Benzyl-1,3-benzothiazol-6-amineC₁₄H₁₂N₂S240.33Benzyl at position 2, amine at position 6Not provided in sources

Synthesis and Preparation

The synthesis of N-Benzyl-1,3-benzothiazol-2-amine typically follows established procedures for N-benzylation of 2-amino-benzothiazole derivatives. While the search results don't provide a direct synthesis method for the unsubstituted compound, the synthesis of related compounds offers valuable insights that can be applied to our target molecule.

A common synthetic approach involves the reaction of 1,3-benzothiazol-2-amine (or 2-aminobenzothiazole) with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane under reflux conditions to facilitate the nucleophilic substitution process. After completion of the reaction, purification steps including recrystallization or chromatography are employed to obtain the pure compound.

For the synthesis of related compounds like N-benzyl-6-methoxy-1,3-benzothiazol-2-amine, starting materials such as 2-amino-6-methoxybenzothiazole and benzyl alcohol are used, potentially with sodium hydroxide at elevated temperatures (approximately 120°C) for several hours in a sealed reaction vessel . This approach represents a "green chemistry" method with reported yields of around 95% .

Table 3.1: Synthetic Methods for N-Benzyl-1,3-benzothiazol-2-amine and Related Compounds

Starting MaterialsReagentsConditionsProductReported YieldReference
1,3-benzothiazol-2-amine, Benzyl chlorideBase (NaOH or K₂CO₃)Reflux in DMF or CH₂Cl₂N-Benzyl-1,3-benzothiazol-2-amineNot specified
2-Amino-6-methoxybenzothiazole, Benzyl alcoholSodium hydroxide120°C, 6h, Sealed tubeN-benzyl-6-methoxy-1,3-benzothiazol-2-amine95%
Aniline, Potassium thiocyanateBromine, Glacial acetic acid0°C initially, then 85°C1,3-benzothiazol-2-amine (intermediate)82%

Biological Activities and Pharmacological Properties

Compounds from the benzothiazole family, including N-benzyl-1,3-benzothiazol-2-amine and its derivatives, have demonstrated significant biological activities that make them of interest in pharmaceutical research. While specific data on the unsubstituted N-benzyl-1,3-benzothiazol-2-amine is limited in the provided search results, information on closely related compounds offers valuable insights into potential biological properties.

N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine, a structural analog, has been reported to target the enzyme DprE1 (Decaprenylphosphoryl-D-ribose oxidase), which plays a crucial role in the biosynthesis of arabinogalactan—a vital component of mycobacterial cell walls. By inhibiting this enzyme, the compound disrupts cell wall integrity in bacteria, suggesting potential antimicrobial applications. Additionally, this mechanism has shown promise in inhibiting growth in various human cancer cell lines, indicating potential anticancer properties.

Research on other benzothiazole derivatives, particularly N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets, has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against strains such as Fusarium monoliforme and Aspergillus niger . Structure-activity relationship studies suggest that compounds with longer carbon chains in the substituted urea moiety and those with phenyl rings show enhanced antimicrobial activity .

Table 4.1: Biological Activities of Benzothiazole Derivatives

CompoundBiological TargetActivity TypePotencyReference
N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amineDprE1 enzymeEnzyme inhibitionNot specified
N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amineCancer cell linesAntiproliferativeNot specified
N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biuretsGram +ve and -ve bacteriaAntimicrobialModerate to good
N1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biurets (compounds 7d, 7g, 7h)Fungal strainsAntifungalGood activity

Applications and Research Findings

N-Benzyl-1,3-benzothiazol-2-amine and related benzothiazole derivatives have diverse applications primarily in research settings, with potential for future development in pharmaceutical and medicinal chemistry domains. The current applications and research findings can be categorized into several areas based on the available search results.

In medicinal chemistry, benzothiazole compounds have shown promise as antimicrobial agents, particularly against both gram-positive and gram-negative bacteria . The specific targeting of enzymes involved in bacterial cell wall synthesis, such as DprE1, makes these compounds valuable leads for antibiotic development, especially in an era of increasing antimicrobial resistance. Structurally similar compounds have demonstrated effectiveness against fungal pathogens, suggesting broad-spectrum antimicrobial potential .

Cancer research represents another significant application area, with N-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine showing inhibitory effects on cancer cell proliferation. This anticancer activity may be related to the compound's ability to interfere with specific enzymatic pathways crucial for cancer cell growth and survival.

Additionally, N-Benzyl-1,3-benzothiazol-2-amine serves as a valuable laboratory reagent for organic synthesis and as a building block for creating more complex molecules with enhanced biological properties . The compound is primarily marketed for research purposes, with applications in chemical biology, medicinal chemistry, and pharmaceutical development .

Table 5.1: Applications and Research Findings for Benzothiazole Derivatives

Application AreaKey FindingsCompounds InvolvedResearch StatusReference
Antimicrobial DevelopmentInhibition of DprE1 enzyme, disruption of bacterial cell wall synthesisN-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amineInvestigational
Antifungal AgentsActivity against Fusarium monoliforme, Aspergillus niger, other fungal strainsN1-alkyl/aryl-N5-(1,3-benzothiazol-2-yl)-1,5-biuretsInvestigational
Anticancer ResearchInhibition of cancer cell proliferationN-benzyl-4,7-dimethyl-1,3-benzothiazol-2-amineInvestigational
Chemical ReagentsBuilding blocks for complex molecule synthesisN-Benzyl-1,3-benzothiazol-2-amineCommercially available
Safety AspectRecommendationSource
Storage ConditionsAmbient temperature
Intended UseLaboratory scientific, industrial, and research use only
RestrictionsNot for human use or consumption; not a therapeutic agent
Standard Purity≥95.0%
Recommended PPEGloves, safety glasses, lab coat, chemical fume hoodStandard practice
DisposalAccording to local regulations for chemical wasteStandard practice

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